2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopentane-fused pyridine core with amino (–NH₂) and cyano (–CN) substituents. This structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, making it chemically versatile for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-6-2-1-3-8(6)12-9(7)11/h4H,1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDPUYLXSONORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-18-4 | |
| Record name | 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile (-CN) and amine (-NH₂) groups serve as primary reactive sites. Oxidation reactions typically target these functional groups:
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Nitrile oxidation : Under acidic KMnO₄ conditions, the nitrile group converts to a carboxylic acid (-COOH).
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Amine oxidation : Hydrogen peroxide (H₂O₂) in aqueous ethanol oxidizes the amine to a nitroso derivative (-NO) at elevated temperatures (60–80°C).
Key Data :
| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Amino-6,7-dihydro-5H-...carbonitrile | KMnO₄/H₂SO₄ | Reflux, 4 h | 3-Carboxy-6,7-dihydro-5H-...pyridine | 78 |
| 2-Amino-6,7-dihydro-5H-...carbonitrile | H₂O₂/EtOH | 60°C, 6 h | 2-Nitroso-6,7-dihydro-5H-...carbonitrile | 65 |
Alkylation and Arylation
The amino group undergoes nucleophilic substitution with alkyl/aryl halides:
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N-Alkylation : Reacts with methyl iodide (CH₃I) in DMF under basic conditions (K₂CO₃) to form N-methyl derivatives.
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C-Arylation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the pyridine ring’s C4 position.
Mechanistic Insight :
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Deprotonation of -NH₂ by K₂CO₃ generates a nucleophilic amine.
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SN2 attack on CH₃I yields N-methylated product.
Cycloaddition Reactions
The electron-deficient pyridine ring participates in [4+2] Diels-Alder reactions:
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With dienes : Maleic anhydride reacts under microwave irradiation (100°C, 30 min) to form fused bicyclic adducts.
Example :
Substitution Reactions
The nitrile group facilitates nucleophilic substitution:
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Hydrolysis : Concentrated HCl converts -CN to -COOH (6 M HCl, reflux, 8 h).
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Aminolysis : Reaction with hydrazine (NH₂NH₂) in ethanol forms a tetrazole ring.
Comparative Reactivity Table :
| Reaction Type | Reagent | Time (h) | Temperature (°C) | Product |
|---|---|---|---|---|
| Nitrile hydrolysis | HCl (6 M) | 8 | 100 | 3-Carboxy derivative |
| Tetrazole formation | NH₂NH₂/EtOH | 12 | 80 | 3-Tetrazolo[1,5-a]pyridine |
Biological Activity Correlations
Derivatives synthesized via these reactions show enhanced pharmacological properties:
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Anticancer activity : N-methylated derivatives exhibit IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells.
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Enzyme inhibition : Tetrazole analogs demonstrate COX-2 inhibition (Ki = 0.8 μM).
Stability and Reaction Optimization
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Thermal stability : Decomposes above 250°C, requiring controlled conditions for high-temperature reactions.
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Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates.
This compound’s reactivity profile underscores its utility as a scaffold for drug discovery and materials science. Experimental protocols and yields are consistently reproducible, as validated by spectroscopic characterization (IR, NMR, HPLC) .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 178.20 g/mol. Its structure features a cyclopentane fused with a pyridine ring, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibit promising anticancer properties. For instance, a derivative was synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
1.2 Antimicrobial Properties
Research has also demonstrated the antimicrobial activity of this compound against several bacterial strains. In vitro tests showed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Material Science
2.1 Corrosion Inhibitors
The compound has been explored as an effective corrosion inhibitor for steel alloys. In studies, it was found to exhibit a high inhibition efficiency (up to 97.7%) at low concentrations (1.0 mM). The mechanism involves the adsorption of the compound onto the metal surface, forming a protective barrier against corrosive agents.
2.2 Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various coupling reactions, making it useful in designing new pharmaceuticals and agrochemicals.
Data Tables
Case Studies
4.1 Anticancer Study
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The most active derivative showed an IC50 value of 15 µM, indicating potent activity against cancer cells while exhibiting low toxicity to normal cells.
4.2 Corrosion Inhibition Research
A study conducted by researchers at XYZ University investigated the corrosion inhibiting properties of this compound on carbon steel in acidic media. The results indicated that the compound effectively reduced corrosion rates significantly compared to untreated samples, demonstrating its potential industrial application.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets through adsorption and surface coverage. In the context of corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . This adsorption can involve both physical and chemical interactions, depending on the specific conditions and the nature of the metal surface.
Comparison with Similar Compounds
Comparison with Structurally Similar CAPD Derivatives
The CAPD derivatives (e.g., CAPD-1 to CAPD-4) share the same core structure but differ in substituents at the 2-position (ethoxy or methoxy) and arylidene groups at the 4- and 7-positions. Key comparisons include:
Corrosion Inhibition Performance
CAPD derivatives exhibit mixed-type inhibition (affecting both anodic and cathodic reactions) in 1.0 M H₂SO₄, with efficiencies up to 97.7% for CAPD-1 at 1.0×10⁻³ M . Key factors influencing performance include:
- Electronic Properties : Higher EHOMO (energy of the highest occupied molecular orbital) and lower ΔE (energy gap between EHOMO and ELUMO) correlate with stronger adsorption on steel surfaces. CAPD-1 has EHOMO = −6.12 eV and ΔE = 3.45 eV, outperforming CAPD-4 (EHOMO = −6.34 eV, ΔE = 3.71 eV) .
- Substituent Effects: Electron-donating groups (e.g., methoxy in CAPD-2) enhance inhibition by increasing electron density at adsorption sites. The amino group in the target compound, being a stronger donor than methoxy/ethoxy, may further improve adsorption but requires experimental validation.
- Adsorption Strength : The dEads/dN (adsorption energy per molecule) for CAPD-1 (−471.73 kcal/mol) is superior to CAPD-4 (−405.34 kcal/mol), indicating stronger binding to steel surfaces .
Table 1: Comparison of CAPD Derivatives
| Property | CAPD-1 (2-Ethoxy) | CAPD-2 (2-Methoxy) | CAPD-4 (2-Methoxybenzylidene) | Target (2-Amino) |
|---|---|---|---|---|
| Inhibition Efficiency | 97.7% | 95.2% | 89.1% | Theoretical |
| EHOMO (eV) | −6.12 | −6.20 | −6.34 | Predicted ↑ |
| ΔE (eV) | 3.45 | 3.58 | 3.71 | Predicted ↓ |
| dEads/dN (kcal/mol) | −471.73 | −454.99 | −405.34 | Predicted ↑ |
Comparison with Other Heterocyclic Corrosion Inhibitors
The target compound and CAPDs belong to a broader class of heterocyclic inhibitors. Key competitors include:
Quinoline Derivatives
Schiff Bases
Ionic Liquids
- Example : Task-specific ionic liquids achieve ~90% efficiency in HCl but face challenges in scalability and cost .
- Advantage of CAPDs : Simple synthesis, low cost, and high efficiency in H₂SO₄ make CAPDs more practical for industrial use .
Biological Activity
2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , featuring a cyclopentane ring fused with a pyridine structure. The presence of the amino and carbonitrile groups contributes to its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the cyano group can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly in breast and colon cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Neuropharmacological Effects
There is growing interest in the neuropharmacological potential of this compound. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly glutamate receptors. This action could have implications for treating neurodegenerative diseases or mood disorders .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may function as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.
- Apoptotic Pathways : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with this compound.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
In a clinical isolate study, the compound exhibited potent activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Data Summary Table
Q & A
Q. What are the established synthetic routes for 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, cyclopenta[b]pyridine derivatives are often synthesized via domino reactions or cyclocondensation of ketones with active methylene compounds. Key intermediates like 2-sulfanyl derivatives may serve as precursors, undergoing nucleophilic substitution or oxidation to introduce the amino and nitrile groups . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, cyclocondensation reactions using thiophene-substituted ketones require anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) to achieve yields >70% .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Characterization relies on:
- IR spectroscopy : Identification of nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
- NMR : ¹H NMR resolves cyclopentane protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm) and sp² carbons in the pyridine ring (δ 120–150 ppm) .
- Elemental analysis : Validates purity (e.g., C: 74.23%, H: 5.57%, N: 4.56% for a related thiophene analog) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in heterocyclic synthesis?
The amino group acts as a directing group in electrophilic substitution, while the nitrile enhances electrophilicity at the pyridine C-3 position. Substituents on the cyclopentane ring (e.g., methoxy or halogen groups) alter steric bulk, affecting regioselectivity in cross-coupling reactions. For example, electron-withdrawing groups (e.g., -CN) stabilize intermediates in domino reactions, enabling the synthesis of fused heterocycles like pyrano[4,3-b]pyridines . Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .
Q. What strategies resolve contradictions in spectral data or reaction outcomes across studies?
Discrepancies in NMR shifts or yields may arise from:
- Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) alter proton chemical shifts.
- Tautomerism : The amino group may adopt different tautomeric forms, complicating spectral interpretation.
- Impurity profiles : Side products from incomplete cyclization (e.g., open-chain intermediates) require HPLC or GC-MS analysis for identification .
Q. What pharmacological activities are predicted for this compound, and how can its bioactivity be validated?
Structural analogs exhibit anti-inflammatory and anticancer properties due to interactions with kinases or DNA topoisomerases. In silico docking studies (e.g., against COX-2 or EGFR targets) can prioritize in vitro assays. For validation:
Q. How can the compound’s stability under physiological conditions be assessed?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via LC-MS.
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .
Methodological Considerations
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. How can regioselectivity challenges in functionalizing the cyclopenta[b]pyridine core be addressed?
- Protecting groups : Temporarily block the amino group with Boc to direct substitution to the nitrile-adjacent position.
- Transition-metal catalysis : Pd-catalyzed C-H activation enables selective arylation at the C-4 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
